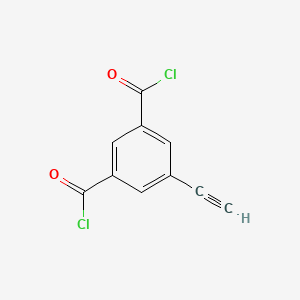
1,3-Benzenedicarbonyl dichloride, 5-ethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- is an organic compound with the molecular formula C10H4Cl2O2 and a molecular weight of 227.04 g/mol . This compound is characterized by the presence of two carbonyl chloride groups and an ethynyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzenedicarboxylic acid, followed by the introduction of the ethynyl group. The reaction conditions typically include the use of thionyl chloride (SOCl2) as a chlorinating agent and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrogen chloride (HCl) formed during the reaction.
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) are used. The reactions are carried out under mild conditions to prevent overreaction.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Substituted alkenes.
Oxidation and Reduction Reactions: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ethynyl group can undergo addition reactions with electrophiles, resulting in the formation of substituted alkenes. These reactions are facilitated by the electronic properties of the benzene ring, which stabilize the intermediates formed during the reactions.
Comparación Con Compuestos Similares
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride, 5-chloro-: Similar in structure but with a chlorine atom instead of an ethynyl group. It has different reactivity and applications.
1,3-Benzenedicarbonyl dichloride, 5-bromo-: Contains a bromine atom instead of an ethynyl group. It exhibits different chemical properties and uses.
1,3-Benzenedicarbonyl dichloride, 5-iodo-: Features an iodine atom in place of the ethynyl group. It has unique reactivity and applications.
The uniqueness of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- lies in the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of chemical products through addition reactions.
Propiedades
Número CAS |
393543-05-0 |
|---|---|
Fórmula molecular |
C10H4Cl2O2 |
Peso molecular |
227.04 g/mol |
Nombre IUPAC |
5-ethynylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C10H4Cl2O2/c1-2-6-3-7(9(11)13)5-8(4-6)10(12)14/h1,3-5H |
Clave InChI |
DHOXKQJKDHODIN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















